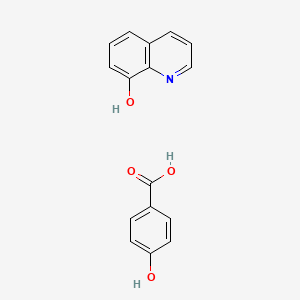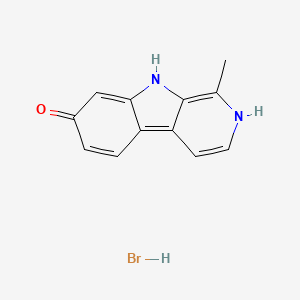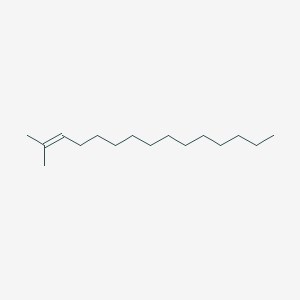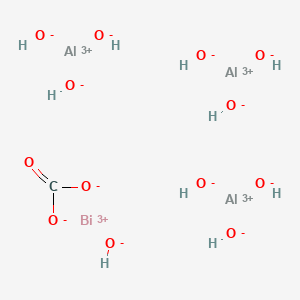
(Carbonato(2-))decahydroxy(bismuth)trialuminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Carbonato(2-)]decahydroxy(bismuth)trialuminum: is a complex inorganic compound with the molecular formula CH₁₀Al₃BiO₁₃. This compound is known for its unique structural properties and potential applications in various scientific fields. It is composed of bismuth, aluminum, and carbonate ions, which contribute to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Carbonato(2-)]decahydroxy(bismuth)trialuminum typically involves the reaction of bismuth nitrate with aluminum nitrate in the presence of a carbonate source such as sodium carbonate. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{Bi(NO₃)₃} + 3\text{Al(NO₃)₃} + 10\text{Na₂CO₃} + 10\text{H₂O} \rightarrow \text{CH₁₀Al₃BiO₁₃} + 10\text{NaNO₃} + 10\text{CO₂} ]
Industrial Production Methods
In an industrial setting, the production of [Carbonato(2-)]decahydroxy(bismuth)trialuminum may involve large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. The resulting product is then subjected to filtration, washing, and drying processes to obtain the final compound in a pure form.
化学反应分析
Types of Reactions
[Carbonato(2-)]decahydroxy(bismuth)trialuminum: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, typically using reducing agents like hydrogen or hydrazine, resulting in the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its constituent ions are replaced by other ions or molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) and hydrazine (N₂H₄) are commonly used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth oxide (Bi₂O₃) and aluminum oxide (Al₂O₃), while reduction may produce elemental bismuth and aluminum.
科学研究应用
[Carbonato(2-)]decahydroxy(bismuth)trialuminum: has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique structural properties.
Medicine: Research is ongoing to explore its use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is utilized in industrial processes, including the production of advanced materials and coatings.
作用机制
The mechanism by which [Carbonato(2-)]decahydroxy(bismuth)trialuminum exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially influencing cellular processes. For example, it may bind to specific proteins or enzymes, altering their activity and leading to desired biological effects.
相似化合物的比较
[Carbonato(2-)]decahydroxy(bismuth)trialuminum: can be compared with other similar compounds, such as:
Bismuth Subcarbonate: Similar in containing bismuth and carbonate ions but differs in its aluminum content and structural properties.
Aluminum Hydroxide: Contains aluminum and hydroxide ions but lacks bismuth and carbonate components.
Bismuth Oxychloride: Contains bismuth and chloride ions, differing in its chemical composition and applications.
The uniqueness of [Carbonato(2-)]decahydroxy(bismuth)trialuminum lies in its combination of bismuth, aluminum, and carbonate ions, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
属性
CAS 编号 |
98679-16-4 |
|---|---|
分子式 |
CH10Al3BiO13 |
分子量 |
520.01 g/mol |
IUPAC 名称 |
trialuminum;bismuth;carbonate;decahydroxide |
InChI |
InChI=1S/CH2O3.3Al.Bi.10H2O/c2-1(3)4;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;10*1H2/q;4*+3;;;;;;;;;;/p-12 |
InChI 键 |
IPHGKVMQPQIJMX-UHFFFAOYSA-B |
规范 SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Bi+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


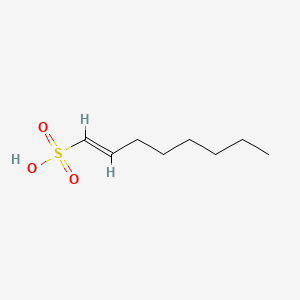


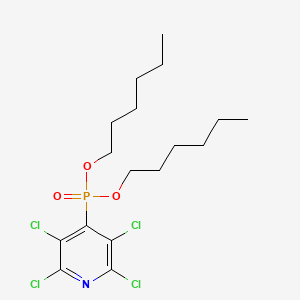
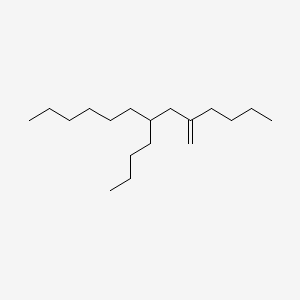
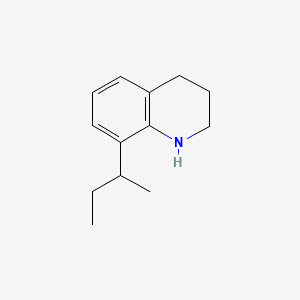
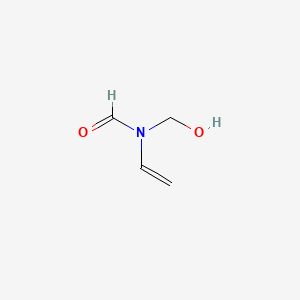
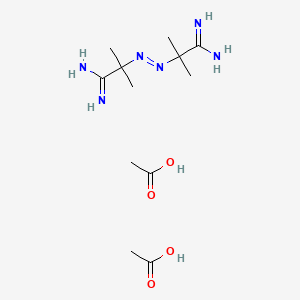
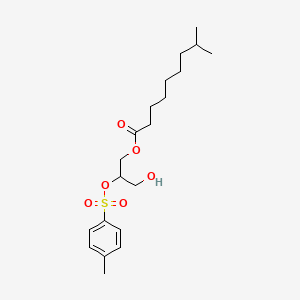

![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
